molecular formula C6H14N2 B15476614 N,N-Dimethyl-N'-isopropyl-formamidine CAS No. 32150-24-6

N,N-Dimethyl-N'-isopropyl-formamidine

Cat. No.: B15476614
CAS No.: 32150-24-6
M. Wt: 114.19 g/mol
InChI Key: NCHYGMRFKDUUAI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-isopropyl-formamidine (CAS: Not explicitly provided; structural analogs listed in ) is a formamidine derivative characterized by a central methanimidamide (HN=C–N) backbone substituted with dimethyl and isopropyl groups. Its IUPAC name is N,N-dimethyl-N'-(propan-2-yl)methanimidamide, and its SMILES notation is CN(C)C=N(C(C)C).

Properties

CAS No.

32150-24-6

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N,N-dimethyl-N'-propan-2-ylmethanimidamide

InChI

InChI=1S/C6H14N2/c1-6(2)7-5-8(3)4/h5-6H,1-4H3

InChI Key

NCHYGMRFKDUUAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties (Calculated):

  • Boiling Point (Tboil) : 425.36 K (152.21°C)
  • LogP (logPoct/wat) : 0.985 (Crippen method)
  • Vapor Pressure (Pc) : 2790.61 kPa
  • McGovern Volume (McVol) : 111.060 mL/mol
  • Standard Enthalpy of Vaporization (ΔvapH°) : 33.92 kJ/mol

These properties suggest moderate hydrophobicity and thermal stability, making it suitable for applications in agrochemicals, coordination chemistry, or as a ligand precursor.

Comparison with Structural Analogs

Formamidines are a versatile class of compounds with tunable properties depending on substituents. Below is a comparative analysis of N,N-Dimethyl-N'-isopropyl-formamidine and its analogs:

Structural and Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (K) logP Key Applications/Findings
This compound - C6H13N3 127.19 425.36 0.985 Ligand synthesis, agrochemical intermediates
N,N-Dimethyl-N'-phenyl-formamidine 1783-25-1 C9H12N2 148.21 - 1.89* Corrosion inhibition, pharmaceuticals
N,N-Dimethylformamidine 44205–42–7 C3H8N2 72.11 - -0.68 Precursor for heterocyclic compounds
N,N-Dimethylpropanamidine 56776–14–8 C5H12N2 100.16 - 1.02* Regulated in export controls
N,N'-Di(p-tolyl)formamidine - C15H16N2 224.30 - 2.5* Materials science, coordination chemistry

*Estimated based on substituent contributions.

Research Findings

  • Corrosion Inhibition : Pyridine/pyrimidine-substituted formamidines (e.g., N,N-dimethyl-N'-(pyridin-2-yl)formamidine) exhibit superior inhibition efficiency (85–92%) in acidic environments due to strong adsorption on metal surfaces.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-N'-isopropyl-formamidine, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves condensation reactions between dimethylamine derivatives and isopropyl-substituted formamidine precursors. For example, analogous compounds like N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide are synthesized using 4-nitroaniline and dimethylacetamide in solvents like ethanol or methanol, with catalysts (e.g., acid or base) to optimize yields . Key factors include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and purification via recrystallization or column chromatography. Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical for yield optimization.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can confirm proton environments and carbon frameworks. For example, analogous compounds like N,N-dimethyl-N'-(4-methylphenyl)formamidine show distinct methyl and aromatic proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. NIST data for similar compounds (e.g., C10_{10}H14_{14}N2_2) provide reference spectra .
  • Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=N, N-H) validate functional groups. Solvent-free samples (KBr pellets) minimize interference .

Advanced Research Questions

Q. What solvent effects influence the electronic properties of this compound, and how can these be analyzed experimentally?

  • Methodological Answer : Solvent polarity impacts charge transfer behavior. For example, studies on N,N-dimethyl-N'-picryl-4,4′-stilbenediamine (DMPSDA) revealed non-emissive intramolecular charge transfer (ICT) states in solvents like cyclohexane, acetonitrile, and DMSO. Experimental approaches include:

  • Absorption/Fluorescence Spectroscopy : Measure solvatochromic shifts (e.g., Stokes shift variations) to quantify solvent-polarity-dependent ICT stabilization .
  • Time-Resolved Fluorescence : Analyze lifetime decay to distinguish radiative vs. non-radiative relaxation pathways. Polar solvents often enhance ICT stabilization, reducing fluorescence quantum yields .

Q. How do computational models like density functional theory (DFT) aid in understanding the charge transfer behavior of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and molecular orbitals. For DMPSDA, DFT revealed a β-enone structure in the ground state and charge-transfer character in the S0_0→S1_1 transition, aligning with experimental ICT observations . Steps include:

  • Geometry Optimization : Refine molecular structures using software like Gaussian.
  • TD-DFT (Time-Dependent DFT) : Simulate UV-Vis spectra and compare with experimental data to validate ICT mechanisms.
  • Solvent Modeling : Incorporate polarizable continuum models (PCM) to account for solvent effects on electronic states .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected fluorescence quenching or NMR splitting) may arise from impurities, isomerism, or solvent interactions. Strategies include:

  • X-ray Crystallography : Resolve structural ambiguities (e.g., crystallizing the compound to confirm bond angles and spatial arrangement) .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.
  • Cross-Validation : Compare data across multiple techniques (e.g., IR, MS, and computational predictions) to isolate artifacts .

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